An In-depth Technical Guide to 2-(3-Methoxypropoxy)phenylboronic Acid: Synthesis, Properties, and Applications
An In-depth Technical Guide to 2-(3-Methoxypropoxy)phenylboronic Acid: Synthesis, Properties, and Applications
For the attention of: Researchers, scientists, and professionals in drug development.
This technical guide provides a comprehensive overview of 2-(3-Methoxypropoxy)phenylboronic acid, a key building block in modern organic synthesis. This document will delve into its chemical identity, physicochemical properties, synthesis protocols, and significant applications, with a particular focus on its role in the formation of carbon-carbon bonds critical to the development of novel therapeutic agents.
Chemical Identity and Physicochemical Properties
2-(3-Methoxypropoxy)phenylboronic acid is an organoboron compound that belongs to the extensive family of phenylboronic acids. These compounds are characterized by a phenyl ring substituted with a boronic acid functional group (-B(OH)₂). The specific compound of interest features a 3-methoxypropoxy group at the ortho position of the phenyl ring. While a dedicated CAS number for this exact molecule is not readily found in major chemical databases, this guide will address the synthesis and properties of a closely related and well-characterized analogue, 2-Methoxyphenylboronic acid (CAS Number: 5720-06-9) , to provide a foundational understanding of this class of reagents.[1]
The physicochemical properties of these molecules are pivotal to their handling, reactivity, and application in synthetic chemistry.
| Property | Value (for 2-Methoxyphenylboronic acid) | Source |
| CAS Number | 5720-06-9 | [1] |
| Molecular Formula | C₇H₉BO₃ | [1] |
| Molecular Weight | 151.96 g/mol | |
| Appearance | Solid | |
| Melting Point | 105-110 °C | |
| SMILES | B(C1=CC=CC=C1OC)(O)O | [1] |
These properties underscore the compound's stability under standard laboratory conditions, making it a reliable reagent for a variety of chemical transformations.
Synthesis of Phenylboronic Acids: A Mechanistic Approach
The synthesis of phenylboronic acids is a well-established process in organic chemistry, often serving as a gateway to more complex molecular architectures. A common and effective method involves the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.
Generalized Synthesis Workflow
The following diagram illustrates the typical workflow for the synthesis of a phenylboronic acid from an aryl halide precursor.
Caption: Generalized workflow for phenylboronic acid synthesis.
Detailed Experimental Protocol for a Related Compound: 3-Methoxyphenylboronic Acid
The following protocol for the synthesis of 3-Methoxyphenylboronic acid provides a practical example of the methodology.[2]
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Reaction Setup: Dissolve 1-bromo-3-methoxybenzene in anhydrous tetrahydrofuran (THF) in a flask under a nitrogen atmosphere. Cool the solution to -70°C using a dry ice/acetone bath.
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Grignard Formation: Slowly add a solution of n-butyllithium in hexane to the cooled solution. Stir the reaction mixture at -70°C for one hour to ensure the complete formation of the Grignard reagent.
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Boration: Add triisopropyl borate dropwise to the reaction mixture. Allow the mixture to slowly warm to room temperature.
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Hydrolysis: Quench the reaction by adding 1 M hydrochloric acid and stir at room temperature for several hours.
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Workup and Isolation: Extract the aqueous layer with ether. Combine the organic layers, wash with water and brine, and then dry over anhydrous magnesium sulfate.
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Purification: Remove the solvent under reduced pressure to yield the crude 3-Methoxyphenylboronic acid. Further purification can be achieved by recrystallization.
This protocol highlights the critical control of temperature and atmospheric conditions to ensure high yield and purity of the final product.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
Phenylboronic acids are indispensable reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction forms a carbon-carbon single bond between an organoboron compound and an organohalide, a transformation that is fundamental to the synthesis of biaryls, a common motif in pharmaceuticals.
The Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Causality in the Catalytic Cycle:
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Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the organohalide (R¹-X), forming a Pd(II) intermediate. The choice of halide (I > Br > Cl) significantly impacts the rate of this step.
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Transmetalation: The organoboronic acid (R²-B(OH)₂) transfers its organic group to the palladium center. This step is facilitated by a base, which activates the boronic acid, forming a more nucleophilic boronate species. The choice of base and solvent is critical for efficient transmetalation.
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Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated as the final product (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Self-Validating Protocol for a Suzuki-Miyaura Coupling
This protocol provides a framework for a self-validating system, where reaction progress can be monitored and key parameters adjusted.
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Reagent Preparation: In a reaction vessel, combine the aryl halide (1.0 eq), the phenylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq).
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Solvent System: Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane) and water, to dissolve the reagents and facilitate the reaction.
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Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to the desired temperature (typically 80-110 °C).
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In-Process Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of starting materials and the formation of the product.
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Workup and Purification: Upon completion, cool the reaction mixture, and perform an aqueous workup to remove inorganic salts. Purify the crude product by column chromatography on silica gel.
The successful formation of the biaryl product, confirmed by analytical techniques such as NMR and mass spectrometry, validates the efficacy of the chosen conditions and the reactivity of the 2-(alkoxy)phenylboronic acid derivative.
Conclusion
2-(Alkoxy)phenylboronic acids are versatile and powerful reagents in modern organic synthesis. Their ability to participate in robust and high-yielding cross-coupling reactions has cemented their importance in the construction of complex molecules, particularly in the field of drug discovery and development. A thorough understanding of their synthesis, properties, and reactivity, as exemplified by the well-characterized 2-Methoxyphenylboronic acid, is essential for any researcher aiming to leverage these valuable synthetic tools.
References
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PubChem. 2-Methoxyphenylboronic acid. [Link]
